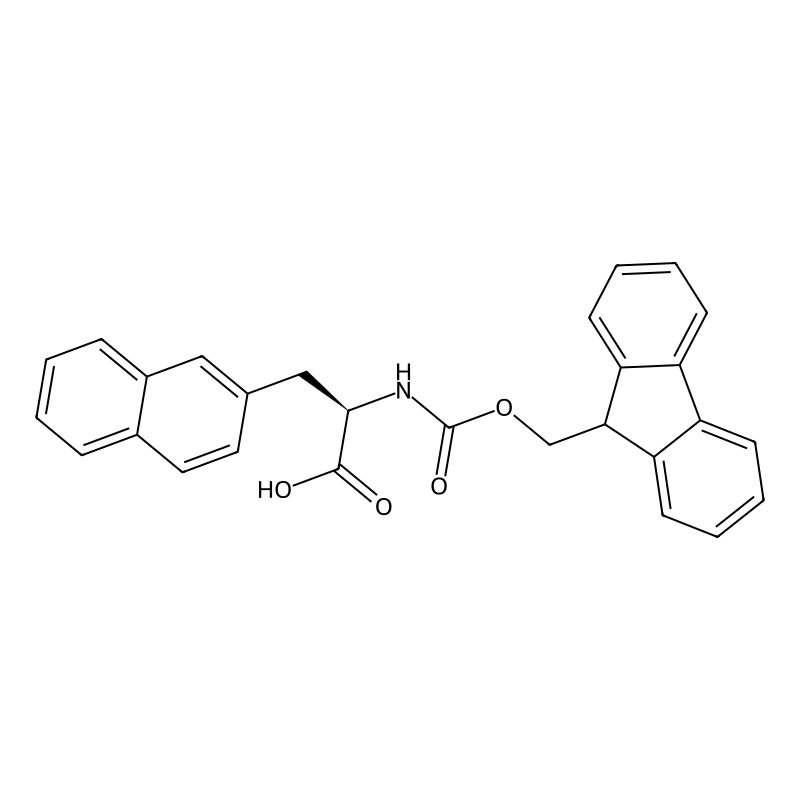

Fmoc-3-(2-naphthyl)-D-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-3-(2-naphthyl)-D-alanine is a derivative of alanine that features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain at the 3-position. Its molecular formula is , and it is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of peptide-based drugs and inhibitors.

Fmoc-3-(2-naphthyl)-D-alanine itself doesn't have a direct mechanism of action. Its primary function is as a building block for peptides with specific properties. The introduced D-alanine residue and the 2-naphthyl group can influence the conformation, stability, and biological activity of the resulting peptide depending on its sequence and target application.

For example, D-peptides containing hydrophobic side chains can exhibit enhanced stability against enzymatic degradation compared to their L-peptide counterparts.

- Wear gloves and protective eyewear to avoid skin and eye contact.

- Work in a well-ventilated fume hood to minimize inhalation exposure.

- Follow proper disposal procedures according to local regulations.

Peptide Synthesis

Fmoc-3-(2-naphthyl)-D-alanine serves as a valuable building block for the construction of peptides containing D-amino acids. The Fmoc group facilitates the incorporation of this amino acid into peptide chains using solid-phase peptide synthesis (SPPS) techniques []. This approach allows for the creation of peptides with specific properties, including altered stability, conformational features, and biological activity.

Here are some examples of how Fmoc-3-(2-naphthyl)-D-alanine is used in peptide synthesis:

- Development of novel enzyme inhibitors: Researchers have employed Fmoc-3-(2-naphthyl)-D-alanine to synthesize peptides that target specific enzymes, potentially leading to the discovery of new therapeutic agents [].

- Investigation of protein-protein interactions: By incorporating this modified amino acid into peptides, scientists can probe protein-protein interactions and understand their role in various biological processes [].

- Design of functional materials: Peptides containing Fmoc-3-(2-naphthyl)-D-alanine can be used to design materials with unique properties, such as self-assembling structures or biocompatible scaffolds [].

- Deprotection: The Fmoc group can be cleaved using a base such as piperidine.

- Coupling Reactions: It can react with activated carboxylic acids to form amide bonds, facilitating the assembly of peptides.

- Synthesis of Phosphoserine Derivatives: This compound serves as an intermediate for synthesizing phosphoserine-containing peptides .

Research indicates that Fmoc-3-(2-naphthyl)-D-alanine exhibits biological activity, particularly as an inhibitor of certain cancer cell lines. It has been shown to inhibit the uptake of metal chelates, which may have implications for prostate cancer treatment . Additionally, its structural features suggest potential interactions with various biological targets, although specific mechanisms remain to be fully elucidated.

The synthesis of Fmoc-3-(2-naphthyl)-D-alanine typically involves the following steps:

- Protection of Amino Group: The alanine amino group is protected using the Fmoc group.

- Naphthyl Substitution: The naphthyl group is introduced at the 3-position through nucleophilic substitution or coupling reactions.

- Purification: The product is purified using techniques such as chromatography to obtain the desired purity levels.

The compound can be synthesized through established protocols for Fmoc-based peptide synthesis, often employing solid-phase methodologies .

Fmoc-3-(2-naphthyl)-D-alanine has several applications:

- Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

- Medicinal Chemistry: Its derivatives are explored for therapeutic applications, particularly in oncology.

- Biochemical Research: Used in studies investigating protein interactions and functions due to its unique structural properties .

Studies on Fmoc-3-(2-naphthyl)-D-alanine have focused on its interactions with metal ions and other biomolecules. Its ability to inhibit metal chelate uptake suggests that it may interact with various cellular pathways involved in cancer progression. Further research is necessary to elucidate its full range of interactions and potential therapeutic targets.

Several compounds share structural or functional similarities with Fmoc-3-(2-naphthyl)-D-alanine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-3-(2-naphthyl)-L-alanine | Similar structure but L-isomer | Potentially different biological activity |

| Fmoc-2-naphthyl-D-alanine | Naphthyl group at 2-position | Variations in steric hindrance |

| Fmoc-D-alanine | Basic alanine structure | Lacks aromatic side chain |

| N-acetyl-D-alanine | Acetyl group instead of Fmoc | Different protective strategy |

These compounds highlight the uniqueness of Fmoc-3-(2-naphthyl)-D-alanine due to its specific naphthyl substitution and Fmoc protection, which influence its reactivity and biological activity .

Fmoc-3-(2-naphthyl)-D-alanine serves as a crucial protected amino acid derivative in solid-phase peptide synthesis, where it functions as a building block for creating complex peptide sequences with specific structural and functional properties [1] [4]. This compound is primarily utilized in solid-phase peptide synthesis, particularly employing the fluorenylmethyloxycarbonyl strategy, which has become the most widely adopted approach for peptide assembly over the past four decades [2] [9].

Traditional solid-phase peptide synthesis approaches for incorporating Fmoc-3-(2-naphthyl)-D-alanine involve the sequential addition of protected amino acid derivatives to a growing peptide chain anchored on a solid support [4] [33]. The process begins with the attachment of the first amino acid to a suitable resin, followed by iterative cycles of deprotection and coupling reactions [33] [35]. The 2-naphthyl side chain provides hydrophobic and aromatic characteristics to the peptide, which proves beneficial in designing peptides with specific structural properties and enhanced binding affinity [1] [4].

The synthesis typically employs Wang resin or Rink amide resin as solid supports, with loading capacities ranging from 0.1 to 0.5 millimoles per gram for laboratory-scale synthesis [39]. Each coupling cycle in traditional approaches requires 60 to 120 minutes for amino acid activation and coupling, followed by 15 to 30 minutes for fluorenylmethyloxycarbonyl deprotection [35] [39]. The overall cycle time for each amino acid addition ranges from 90 to 180 minutes under standard room temperature conditions [35].

Coupling efficiency represents a critical parameter in traditional solid-phase peptide synthesis approaches, as even minor inefficiencies compound exponentially with peptide length [35] [39]. Research demonstrates that 99% coupling efficiency per step yields 82% overall yield for a 20-amino acid peptide, while 97% efficiency per step results in only 1.4% yield for a 70-amino acid sequence [35] [39]. These findings underscore the importance of optimizing each coupling reaction to achieve high-quality peptide products.

The activation of Fmoc-3-(2-naphthyl)-D-alanine typically employs coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in the presence of hydroxybenzotriazole derivatives [33] [35]. The coupling reaction proceeds through the formation of an active ester intermediate, which subsequently reacts with the free amino group of the growing peptide chain [33].

Table 1: Traditional Solid-Phase Peptide Synthesis Efficiency Parameters

| Synthesis Parameter | Traditional Room Temperature | Optimized Conditions |

|---|---|---|

| Coupling Time | 60-120 minutes | 30-60 minutes |

| Deprotection Time | 15-30 minutes | 10-15 minutes |

| Overall Cycle Time | 90-180 minutes | 45-90 minutes |

| Typical Purity (20-mer) | 82% | 85-90% |

| Typical Purity (50-mer) | 37% | 50-60% |

| Yield (99% efficiency per step) | 82% (20-mer) | 50% (99.5% per step) |

| Yield (97% efficiency per step) | 1.4% (70-mer) | 24% (99% per step) |

| Solvent Consumption per Amino Acid | 100 mL | 60-80 mL |

Traditional approaches face several challenges when incorporating bulky aromatic residues like Fmoc-3-(2-naphthyl)-D-alanine, including potential aggregation of the growing peptide chain and reduced coupling efficiency due to steric hindrance [35] [40]. These difficulties necessitate the use of chaotropic salts, elevated temperatures, or extended reaction times to achieve satisfactory coupling yields [35]. Additionally, the hydrophobic nature of the 2-naphthyl side chain can contribute to peptide aggregation during synthesis, particularly in sequences longer than 15 amino acids [40].

Fmoc Protection/Deprotection Mechanisms in Peptide Chemistry

The fluorenylmethyloxycarbonyl protecting group in Fmoc-3-(2-naphthyl)-D-alanine serves as a temporary protecting group for the amino functionality during peptide synthesis, enabling selective reactions while preventing unwanted side reactions [1] [9]. The fluorenylmethyloxycarbonyl group removal proceeds through a well-characterized two-step mechanism that involves base-catalyzed elimination followed by byproduct trapping [9] [11].

The deprotection mechanism initiates with the abstraction of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine such as piperidine [9] [11]. This proton abstraction generates a carbanion intermediate that subsequently undergoes beta-elimination to yield a highly reactive dibenzofulvene intermediate and carbon dioxide [9] [12]. The dibenzofulvene intermediate is immediately trapped by the secondary amine base to form stable adducts, driving the deprotection reaction to completion [9] [11].

Piperidine remains the most commonly employed deprotection reagent, typically used at 20% concentration in dimethylformamide [9] [10]. The piperidine possesses a pKa value of 11.1 at 25°C, providing sufficient basicity for efficient fluorenylmethyloxycarbonyl removal while maintaining selectivity [9] [10]. However, piperidine usage presents certain drawbacks, including the formation of aspartimide side products and regulatory restrictions due to its classification as a controlled substance [9] [10].

Alternative deprotection reagents have been developed to address the limitations associated with piperidine usage [9] [10]. 4-Methylpiperidine, with a pKa of 10.78, provides similar deprotection efficiency while offering reduced toxicity and easier procurement [9] [10]. Piperazine, possessing a pKa of 9.73, demonstrates excellent performance in fluorenylmethyloxycarbonyl removal with significantly reduced diketopiperazine formation [10] [13].

Recent advances in deprotection chemistry have introduced the combination of 1,8-diazabicyclo[5.4.0]undec-7-ene and piperazine in N-methyl-2-pyrrolidone as an optimized deprotection cocktail [13]. This system achieves enhanced deprotection kinetics while minimizing side reactions, particularly diketopiperazine formation, which can be problematic in sequences containing secondary amino acids [13].

Table 2: Fmoc Deprotection Reagent Performance Comparison

| Deprotection Reagent | pKa | Reaction Time | Diketopiperazine Formation | Toxicity Level |

|---|---|---|---|---|

| Piperidine (20% in dimethylformamide) | 11.1 | 3-15 minutes | High (13.8%) | High (Controlled) |

| 4-Methylpiperidine (20% in dimethylformamide) | 10.78 | 3-15 minutes | Moderate (8-12%) | Moderate |

| Piperazine (5% in dimethylformamide) | 9.73 | 5-20 minutes | Low (4%) | Low |

| 1,8-diazabicyclo[5.4.0]undec-7-ene/Piperazine (2%/5% in N-methyl-2-pyrrolidone) | 13.5/9.73 | 2-5 minutes | Very Low (<2%) | Low |

The deprotection of Fmoc-3-(2-naphthyl)-D-alanine follows the same mechanistic pathway as other fluorenylmethyloxycarbonyl-protected amino acids, with the naphthyl side chain having minimal influence on the deprotection kinetics [9] [11]. However, the presence of the aromatic naphthyl group can contribute to peptide aggregation during the deprotection step, particularly in sequences prone to beta-sheet formation [40]. This aggregation can impede reagent access to the fluorenylmethyloxycarbonyl group, potentially reducing deprotection efficiency [40].

The choice of solvent system significantly influences deprotection efficiency, with dimethylformamide and N-methyl-2-pyrrolidone being the preferred solvents due to their ability to solvate the peptide chain and minimize aggregation [9] [11]. These solvents possess high dielectric constants and excellent hydrogen bonding capabilities, facilitating the dissolution of both the deprotection reagent and the growing peptide chain [9].

Monitoring of fluorenylmethyloxycarbonyl deprotection can be accomplished through various analytical techniques, including ultraviolet spectroscopy monitoring of the dibenzofulvene-piperidine adduct formation [11] [15]. The formation of this adduct produces a characteristic absorption at 300-320 nanometers, allowing for real-time monitoring of deprotection progress [11] [15]. Additionally, ninhydrin-based colorimetric tests can be employed to confirm complete deprotection by detecting the presence of free amino groups [12].

Modern Microwave-Assisted Synthesis Techniques

Microwave-assisted solid-phase peptide synthesis has revolutionized the incorporation of Fmoc-3-(2-naphthyl)-D-alanine and other amino acid derivatives by dramatically reducing synthesis times while improving peptide purity [16] [17]. This technology harnesses microwave energy to rapidly and uniformly heat reaction mixtures, accelerating both coupling and deprotection reactions through enhanced molecular motion and improved reagent accessibility [16] [18].

The application of microwave irradiation to solid-phase peptide synthesis enables amino acid coupling reactions to be completed in as little as 5 minutes, compared to 60-120 minutes required in traditional room temperature synthesis [16] [20]. Fluorenylmethyloxycarbonyl deprotection times are similarly reduced from 15-30 minutes to approximately 3 minutes under optimized microwave conditions [16] [19]. These dramatic time reductions result from the rapid, uniform heating provided by microwave energy, which increases reaction rates according to the Arrhenius equation [19] [20].

Microwave-assisted synthesis of peptides containing Fmoc-3-(2-naphthyl)-D-alanine typically employs temperatures ranging from 75°C to 90°C for coupling reactions and 75°C for deprotection steps [17] [18]. The elevated temperatures significantly enhance the diffusion of reagents through the resin matrix and increase the overall reaction kinetics [19] [20]. Power settings generally range from 300 to 400 watts, with pressure capabilities up to 20 bar to accommodate the elevated temperatures and prevent solvent boiling [18] [19].

The solvents commonly employed in microwave-assisted synthesis, dimethylformamide and N-methyl-2-pyrrolidone, possess excellent microwave absorption properties due to their high loss factors [19]. Dimethylformamide exhibits a loss factor of 0.161, while N-methyl-2-pyrrolidone demonstrates a loss factor of 0.275, making both solvents highly suitable for microwave heating [19]. The addition of amino acids and coupling reagents further enhances microwave absorption, contributing to efficient energy transfer [19].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Standard Conditions | Microwave Conditions |

|---|---|---|

| Coupling Temperature | 25°C | 75-90°C |

| Deprotection Temperature | 25°C | 75°C |

| Coupling Time | 60-120 minutes | 5-10 minutes |

| Deprotection Time | 15-30 minutes | 3 minutes |

| Power (Watts) | N/A | 300-400W |

| Pressure Capability | Atmospheric | 20 bar |

| Crude Purity Improvement | Baseline | 10-15% |

| Time Reduction | Baseline | 75-90% |

Mixing during microwave-assisted synthesis proves critical for achieving uniform temperature distribution and optimal results [19] [21]. The viscous nature of dimethylformamide and N-methyl-2-pyrrolidone, combined with the presence of resin beads, can lead to inhomogeneous heating in the absence of adequate agitation [19]. Nitrogen bubbling or vortex mixing ensures proper heat distribution and prevents the formation of hot spots that could lead to side reactions [19] [21].

Research comparing microwave heating with conventional oil bath heating at identical temperatures has demonstrated that the benefits of microwave-assisted synthesis primarily derive from the kinetic effects of elevated temperature rather than specific microwave-matter interactions [19]. This finding confirms that the acceleration observed in microwave-assisted synthesis follows predictable thermal kinetics, enabling reliable scale-up and optimization [19].

The synthesis of peptides containing aromatic residues like Fmoc-3-(2-naphthyl)-D-alanine particularly benefits from microwave-assisted conditions due to the enhanced solubility and reduced aggregation at elevated temperatures [18] [20]. The increased thermal energy disrupts intermolecular aromatic stacking interactions that can impede coupling reactions and lead to deletion sequences [20] [40]. Consequently, microwave-assisted synthesis often produces peptides with higher crude purities compared to room temperature synthesis [18] [20].

Side reaction control in microwave-assisted synthesis requires careful optimization of reaction conditions to prevent racemization and other unwanted transformations [16] [17]. Despite the elevated temperatures employed, studies have shown that microwave-assisted synthesis does not increase the incidence of racemization when compared to conventional heating at equivalent temperatures [19]. However, certain amino acids, particularly arginine derivatives, may be prone to beta-lactam formation under microwave conditions, necessitating careful monitoring and potential protocol adjustments [17].

Industrial-Scale Production and Purification Protocols

Industrial-scale production of peptides incorporating Fmoc-3-(2-naphthyl)-D-alanine requires sophisticated manufacturing protocols that address the challenges of scaling solid-phase peptide synthesis from laboratory bench to commercial production [22] [23]. These protocols encompass synthesis scale-up strategies, advanced purification technologies, and quality control measures necessary for producing multi-kilogram quantities of high-purity peptides [24] [25].

The transition from laboratory-scale to industrial-scale synthesis involves systematic scaling of all process parameters while maintaining the chemical efficiency achieved at smaller scales [25] [29]. Laboratory-scale synthesis typically operates at 0.1 to 1.0 millimole scale using 25 to 100 milliliter reaction vessels, while industrial-scale production can accommodate 0.1 to 5.0 mole scales in reaction vessels ranging from 50 to 500 liters [23] [25]. Resin loading densities increase correspondingly, from 0.1-0.5 millimoles per gram at laboratory scale to 0.5-1.0 millimoles per gram at industrial scale [25] [28].

Flow-through synthesis technology has emerged as a preferred approach for large-scale peptide production, offering several advantages over traditional batch-mode synthesis [23] [28]. Flow-through systems enable continuous operation, improved reagent utilization, and enhanced process control through real-time monitoring capabilities [23]. These systems can accommodate synthesis scales from 10 millimoles to 5 moles per batch, with some installations capable of producing hundreds of kilograms to metric tons of peptides annually [23] [25].

The scaling process begins with method development and optimization at laboratory scale, followed by validation studies at pilot scale before full industrial implementation [25] [26]. Pilot-scale operations, typically conducted at 10 to 100 millimole scale using 1 to 10 liter reaction vessels, serve as critical intermediates for identifying potential scale-up challenges and optimizing process parameters [25]. This systematic approach ensures smooth transition to industrial scale while minimizing risks and material losses [25] [26].

Table 4: Scale-Up Parameters for Industrial Production

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Synthesis Scale | 0.1-1.0 mmol | 10-100 mmol | 0.1-5.0 mol |

| Resin Loading | 0.1-0.5 mmol/g | 0.3-0.7 mmol/g | 0.5-1.0 mmol/g |

| Reaction Vessel Size | 25-100 mL | 1-10 L | 50-500 L |

| Solvent Volume per Cycle | 50-200 mL | 2-20 L | 100-2000 L |

| Production Time (20-mer) | 4-8 hours | 6-12 hours | 12-24 hours |

| Typical Batch Size | 10-100 mg | 1-100 g | 100 g - 2 kg |

| Purity Achievement | 85-95% | 90-95% | 95-99% |

| Purification Method | Analytical HPLC | Semi-prep HPLC | Prep HPLC/MCSGP |

Purification protocols for industrial-scale peptide production have evolved significantly with the introduction of continuous chromatography technologies [44]. Multi-column counter-current solvent gradient purification represents a breakthrough technology that enables continuous purification of peptides at industrial scale while dramatically reducing solvent consumption [44]. This technology operates using two columns in counter-current mode, internally re-purifying side fractions while continuously eluting product fractions [44].

The implementation of multi-column counter-current solvent gradient purification at industrial scale has demonstrated remarkable improvements in both efficiency and environmental impact [44]. Case studies report yield increases of 21% and solvent consumption reductions of 75% compared to traditional batch-mode preparative high-performance liquid chromatography [44]. The technology has been successfully scaled to purify up to two tons of crude peptides under Good Manufacturing Practice conditions [44].

Traditional preparative high-performance liquid chromatography remains important for industrial peptide purification, particularly for specialized applications requiring ultra-high purity [43] [45]. Preparative systems operating at industrial scale employ columns with diameters ranging from 20 to 50 centimeters, packed with specialized stationary phases optimized for peptide separations [43] [47]. Linear scale-up principles guide the translation of analytical methods to preparative scale, ensuring predictable separation performance [43].

The purification of peptides containing aromatic residues like Fmoc-3-(2-naphthyl)-D-alanine often employs reversed-phase chromatography using C18 or C8 stationary phases [45] [46]. Mobile phase systems typically utilize water-acetonitrile gradients with trifluoroacetic acid as an ion-pairing agent to optimize peak shape and resolution [45] [49]. Alternative mobile phase additives, including formic acid and ammonium acetate, may be employed when volatile buffer systems are required for downstream processing [45] [48].

Table 5: Purification Method Efficiency Comparison

| Purification Method | Recovery Yield (%) | Final Purity (%) | Solvent Reduction (%) | Process Time |

|---|---|---|---|---|

| Standard Prep HPLC | 70-85 | 95-98 | Baseline | 5-8 hours |

| High-Efficiency HPLC | 85-92 | 98-99.5 | 25 | 3-5 hours |

| MCSGP (Continuous) | 90-95 | 99+ | 75 | 2-4 hours |

| Two-Step Purification | 75-90 | 99+ | 40 | 8-12 hours |

| Ion Exchange + RP-HPLC | 80-95 | 99.5+ | 50 | 6-10 hours |

Quality control protocols for industrial-scale production incorporate multiple analytical techniques to ensure product specification compliance [26] [27]. High-performance liquid chromatography coupled with mass spectrometry provides comprehensive characterization of peptide identity, purity, and impurity profiles [26]. Additional analytical methods may include amino acid analysis, nuclear magnetic resonance spectroscopy, and residual solvent analysis depending on regulatory requirements [26].

The purification of crude peptides containing Fmoc-3-(2-naphthyl)-D-alanine often requires optimization strategies to address the hydrophobic nature of the naphthyl side chain [27]. Two-step purification protocols employing ion exchange chromatography followed by reversed-phase chromatography have proven particularly effective for removing closely related impurities [45]. The initial ion exchange step reduces the overall impurity burden, while the subsequent reversed-phase step achieves final purity specifications exceeding 99.5% [45].

XLogP3

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5